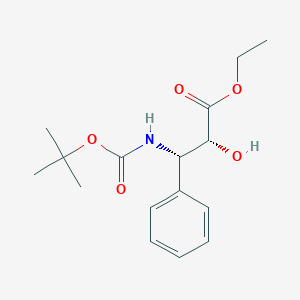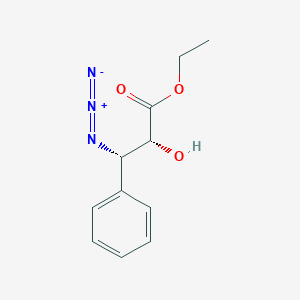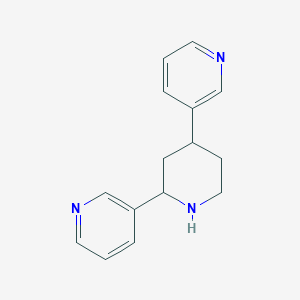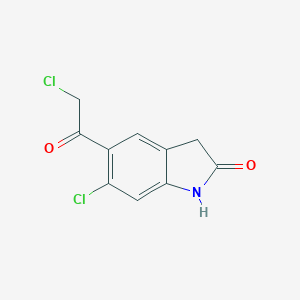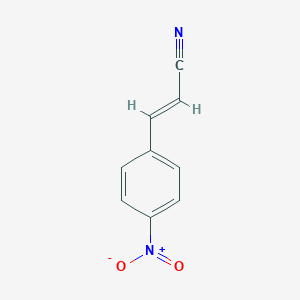
1,3-Dimethylpyridin-2-imine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,3-Dimethylpyridin-2(1H)-imine is a heterocyclic organic compound with a pyridine ring substituted with two methyl groups and an imine group
Preparation Methods
Synthetic Routes and Reaction Conditions
1,3-Dimethylpyridin-2(1H)-imine can be synthesized through several methods. One common approach involves the reaction of 2-chloropyridine with dimethylamine under basic conditions. Another method includes the condensation of 2-acetylpyridine with dimethylamine in the presence of a reducing agent .
Industrial Production Methods
Industrial production of 1,3-Dimethylpyridin-2(1H)-imine typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include continuous flow reactors and advanced purification techniques to meet industrial standards.
Chemical Reactions Analysis
Types of Reactions
1,3-Dimethylpyridin-2(1H)-imine undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert it into amines or other reduced forms.
Substitution: It can participate in nucleophilic substitution reactions, where the imine group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines, thiols, and alcohols can be used under mild to moderate conditions.
Major Products Formed
Oxidation: N-oxides and other oxidized derivatives.
Reduction: Amines and other reduced forms.
Substitution: Various substituted pyridine derivatives.
Scientific Research Applications
1,3-Dimethylpyridin-2(1H)-imine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications in drug development.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 1,3-Dimethylpyridin-2(1H)-imine involves its interaction with specific molecular targets. It can bind to enzymes and receptors, modulating their activity. The imine group plays a crucial role in its reactivity, allowing it to form covalent bonds with nucleophilic sites on proteins and other biomolecules .
Comparison with Similar Compounds
Similar Compounds
5-Bromo-1,3-dimethylpyridin-2(1H)-one: Similar structure but with a bromine atom at the 5-position.
N,N-Dimethylethylenediamine: Contains a similar dimethylamine group but with a different backbone.
Uniqueness
1,3-Dimethylpyridin-2(1H)-imine is unique due to its specific substitution pattern on the pyridine ring, which imparts distinct chemical and biological properties.
Properties
CAS No. |
107971-05-1 |
|---|---|
Molecular Formula |
C7H10N2 |
Molecular Weight |
122.17 g/mol |
IUPAC Name |
1,3-dimethylpyridin-2-imine |
InChI |
InChI=1S/C7H10N2/c1-6-4-3-5-9(2)7(6)8/h3-5,8H,1-2H3 |
InChI Key |
DPEHCVJYXPATBX-UHFFFAOYSA-N |
SMILES |
CC1=CC=CN(C1=N)C |
Canonical SMILES |
CC1=CC=CN(C1=N)C |
Synonyms |
2(1H)-Pyridinimine,1,3-dimethyl-(9CI) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



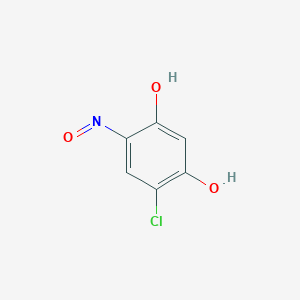


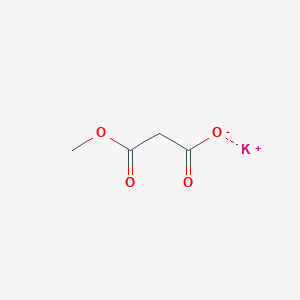
![13-{[(3-N-Boc)-2,2-dimethyl-4S-phenyl-1,3-oxazolidin-5R-yl]formyl}-10-deacetyl-7,10-bis{[(2,2,2-trichloroethyl)oxy]carbonyl} Baccatin III](/img/structure/B19007.png)

